5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-3-7(13-15-5)9(14)10-4-8-11-6(2)12-16-8/h3H,4H2,1-2H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHWLFSDQRDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the formation of the isoxazole and oxadiazole rings followed by their coupling. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in dimethyl sulfoxide at ambient temperature . Another method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
The oxadiazole moiety in this compound is associated with enhanced cytotoxicity against several cancer cell lines. Research indicates that derivatives containing oxadiazole structures exhibit significant growth inhibition in various cancers. For instance:
- Case Study 1 : A study involving N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine demonstrated impressive anticancer activity with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across multiple NCI cancer cell lines, including SNB-19 and OVCAR-8 .
- Case Study 2 : Another investigation highlighted the potential of oxadiazole derivatives to induce apoptosis in cancer cells. The compound was tested on the MCF cell line and showed a marked reduction in tumor growth in vivo models .
Neuroprotective Effects
Recent studies have also suggested that compounds similar to 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease and progressive supranuclear palsy. The mechanisms proposed include:
- Tau Protein Modulation : The compound's ability to inhibit tau aggregation could play a crucial role in preventing neurodegeneration associated with tauopathies. This is particularly relevant given that tau protein aggregation is a hallmark of Alzheimer's disease .
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating immune responses and reducing inflammation in the central nervous system (CNS). This could mitigate symptoms associated with neurodegenerative disorders .
Summary of Applications
The following table summarizes the key applications of This compound :
Mechanism of Action
The mechanism of action of 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell division pathways, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s uniqueness lies in its dual heterocyclic system (oxazole and oxadiazole) and the methylene bridge. Below is a comparison with structurally related analogues:
Key Observations:
- Heterocyclic Diversity : The target compound’s oxazole-oxadiazole system contrasts with pyrazole-pyrazole (3a) or oxazole-thiazole-oxadiazole hybrids (). Thioether-linked analogues () exhibit distinct electronic properties due to sulfur’s polarizability .
- The target compound’s methyl groups may favor metabolic stability .
- Synthetic Efficiency : Pyrazole carboxamides () achieve moderate yields (62–71%) using EDCI/HOBt coupling agents, suggesting similar methods could apply to the target compound .
Table 2: Physicochemical and Functional Comparisons
Key Observations:
- Solubility and Lipophilicity : The target compound’s LogP (~1.2) suggests moderate lipophilicity, comparable to 5-methyl-1,2-oxazole-3-carboxylic acid but lower than nitro-thiazole derivatives (LogP ~2.5). This balance may favor membrane permeability .
- Bioactivity: While direct data are lacking, the oxazole-oxadiazole scaffold is associated with enzyme inhibition (e.g., monoamine oxidase in ).
Biological Activity
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. This article delves into the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula: CHNO
- SMILES Notation: CC(=O)N1=C(N=C(C(=O)O1)C)C(=N)C=C(N2C=CC=C(C=C2)N=O)C
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities through various mechanisms:
- Anticancer Activity : The 1,2,4-oxadiazole derivatives have shown significant anticancer properties by targeting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Neuroprotective Effects : The compound has been associated with neuroprotective effects against tauopathies like Alzheimer's disease and progressive supranuclear palsy (PSP), likely due to its ability to inhibit tau-mediated neurodegeneration .
- Inhibition of Enzymatic Activity : Studies have demonstrated that oxadiazole derivatives can inhibit various enzymes such as carbonic anhydrase and butyrylcholinesterase, contributing to their therapeutic potential in treating neurological disorders .
Biological Activities
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of this compound on human cancer cell lines, it was found to induce apoptosis in MCF cell lines with an IC value of 25.72 ± 3.95 μM. Tumor growth suppression was observed in murine models treated with this compound .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of oxadiazole derivatives highlighted their potential in reducing tau protein aggregation in cellular models of Alzheimer's disease. The compound showed promising results in improving cognitive function in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide, and how are key intermediates optimized?
- Methodology : The synthesis typically involves coupling the 1,2-oxazole-3-carboxamide core with (3-methyl-1,2,4-oxadiazol-5-yl)methanamine. Key steps include:
- Oxazole formation : Cyclization of precursor nitriles or amides under acidic or basic conditions .
- Oxadiazole synthesis : Reaction of amidoximes with acyl chlorides or activated esters, followed by dehydration .
- Coupling : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, acetonitrile) to link the oxazole and oxadiazole moieties .
- Optimization : Reaction monitoring via TLC or HPLC ensures purity (>95%), with purification by column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at oxazole C5 and oxadiazole C3). Discrepancies in coupling constants may arise from conformational flexibility; variable-temperature NMR resolves these .
- HRMS : Confirms molecular formula (C₁₀H₁₁N₄O₃) with <2 ppm error.
- IR : Validates carboxamide (C=O stretch ~1650 cm⁻¹) and oxadiazole (C=N stretch ~1550 cm⁻¹) functional groups .
Q. What are the primary biological targets of this compound, and how are preliminary assays designed?
- Methodology :
- Target identification : Molecular docking predicts affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases due to heterocyclic motifs .
- In vitro assays :
- Enzyme inhibition : IC₅₀ determination via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid conversion) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis, and what solvent systems minimize side-product formation?
- Methodology :
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces hydrolysis of oxadiazole rings .
- Catalyst screening : Bases like K₂CO₃ or NaH improve coupling efficiency (>80% yield) compared to weaker bases .
- Scale-up challenges : Continuous flow reactors reduce exothermic risks during cyclization steps .
Q. How do structural modifications (e.g., methyl group substitution) impact bioactivity, and what SAR trends emerge?
- Methodology :
-
Analog synthesis : Replace the 3-methyl group on the oxadiazole with halogens or electron-withdrawing groups (e.g., -CF₃) .
-
Bioactivity testing : Compare IC₅₀ values across analogs (see Table 1 ).
-
SAR insights : Methyl groups enhance metabolic stability but reduce solubility; electron-deficient substituents improve target affinity .
Table 1 : Structure-Activity Relationships (SAR) of Selected Analogs
Compound Modification COX-2 IC₅₀ (µM) Solubility (mg/mL) 3-Methyl (Parent Compound) 0.45 0.12 3-Trifluoromethyl 0.28 0.08 3-Hydroxy 1.20 1.50
Q. How are computational methods (e.g., DFT) used to resolve contradictions in experimental data, such as unexpected reaction pathways?
- Methodology :
- DFT calculations : B3LYP/6-31G(d) models assess transition states during oxadiazole formation. For example, unexpected nitrile oxide intermediates are identified in cycloadditions .
- MD simulations : Predict binding poses in enzyme pockets when crystallographic data is unavailable .
- Contradiction resolution : Discrepancies between predicted and observed NMR shifts are addressed by accounting for solvent effects (e.g., DMSO vs. CDCl₃) .
Q. What strategies validate the compound’s stability under physiological conditions, and how are degradation products characterized?
- Methodology :
- Forced degradation : Expose to pH 1–13 buffers, heat (40–60°C), and light (UV/vis) for 48 hours .
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed carboxamide to carboxylic acid) .
- Stability profile : Parent compound retains >90% integrity at pH 7.4 but degrades rapidly in acidic conditions (t₁/₂ = 2.3 hours at pH 1) .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity values for this compound, and how can these discrepancies be reconciled?
- Root causes :
- Assay variability : Differences in cell lines (e.g., HeLa vs. HepG2) or enzyme sources (recombinant vs. native) .
- Purity issues : Low-yield syntheses (<70%) may introduce impurities that skew IC₅₀ values .
- Resolution :
- Standardized protocols : Use clinically relevant cell models (e.g., primary cells) and validate purity via HPLC before testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
